molecular formula C8H10ClNO B2963516 3-(2-Chloropyridin-3-yl)propan-1-ol CAS No. 2044903-12-8

3-(2-Chloropyridin-3-yl)propan-1-ol

Cat. No.: B2963516
CAS No.: 2044903-12-8
M. Wt: 171.62
InChI Key: JCOOCSQBENUWFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropyridin-3-yl)propan-1-ol typically involves the reaction of 2-chloropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 2-chloropyridine reacts with a propyl magnesium halide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Chloropyridin-3-yl)propan-1-ol has garnered attention in scientific research due to its potential biological activities. It is used in:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propanol group play crucial roles in binding to these targets, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOOCSQBENUWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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